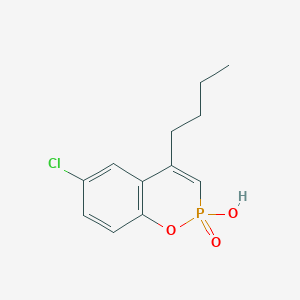![molecular formula C21H24N2O B12629213 N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide CAS No. 920016-89-3](/img/structure/B12629213.png)
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of significant interest in synthetic organic chemistry .
Preparation Methods
The synthesis of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on these stereoselective processes to ensure the desired enantiomeric purity .
Chemical Reactions Analysis
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide can be compared to other tropane alkaloids, such as tropine and tropanol . While these compounds share a similar bicyclic structure, N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups and substitution patterns .
Properties
CAS No. |
920016-89-3 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H24N2O/c24-21(23-14-20-18-10-11-19(20)13-22-12-18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-20,22H,10-14H2,(H,23,24) |
InChI Key |
WGESTVCTOKBBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
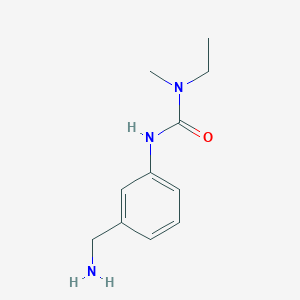

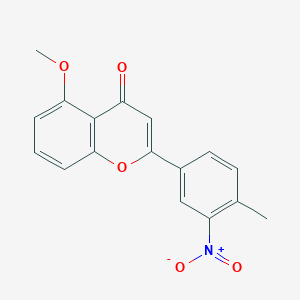
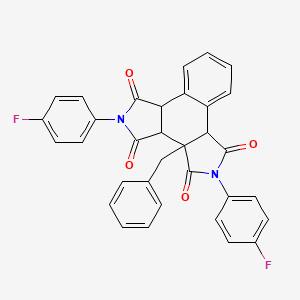
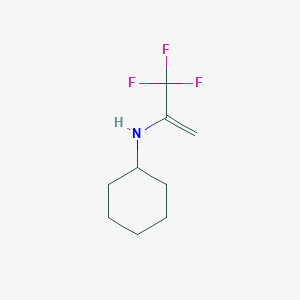
![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
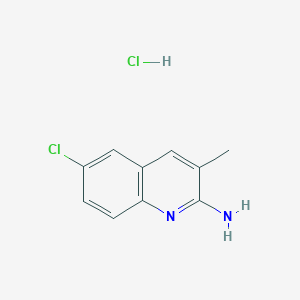
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
